molecular formula C23H24N6O B2997709 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one CAS No. 2379985-74-5

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one

Cat. No. B2997709
CAS RN: 2379985-74-5
M. Wt: 400.486
InChI Key: FBIJIVAVZRCDMF-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQP, and it is a pyridazinone derivative. The synthesis of DMQP is a complex process that involves several steps, as described below.

Mechanism of Action

The mechanism of action of DMQP involves its binding to specific receptors in the body. This binding triggers a cascade of biochemical and physiological events that ultimately lead to the desired effect. The exact mechanism of action of DMQP is still being studied, but it is believed to involve the modulation of various signaling pathways.
Biochemical and physiological effects:
DMQP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. DMQP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

DMQP has several advantages as a research tool. It has a high affinity for certain receptors, making it an ideal tool for investigating receptor-ligand interactions. It is also highly selective, meaning that it can target specific receptors without affecting others. However, DMQP also has some limitations. It is a relatively new compound, and its safety profile is not well-established. Additionally, its synthesis is complex and time-consuming, making it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on DMQP. One area of interest is its potential as a therapeutic agent for various diseases. DMQP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders. Another potential direction for research is the development of new synthesis methods for DMQP that are more efficient and cost-effective. Finally, research on the safety profile of DMQP is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DMQP involves the condensation of 3,5-dimethylpyrazole-1-carboxylic acid with 2-(1-quinolin-2-ylpiperidin-4-yl)acetonitrile. The resulting intermediate is then cyclized to form DMQP. This synthesis method has been optimized to yield high purity and high-quality DMQP.

Scientific Research Applications

DMQP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool for studying the mechanism of action of various biological processes. DMQP has been shown to have a high affinity for certain receptors, making it an ideal tool for investigating receptor-ligand interactions.

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-9-10-23(30)29(26-22)19-11-13-27(14-12-19)21-8-7-18-5-3-4-6-20(18)24-21/h3-10,15,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJIVAVZRCDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one

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